2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that features a piperidine ring, a benzoyl group, and a cyclopenta[c]pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Benzoylation: The piperidine derivative is then benzoylated using 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Cyclopenta[c]pyridazinone Core Formation: The final step involves the cyclization of the benzoylated piperidine with appropriate reagents to form the cyclopenta[c]pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group of the benzoyl moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced benzoyl derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets such as receptors or enzymes. The benzoyl group and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-4-one
Uniqueness
The unique combination of the piperidine ring, benzoyl group, and cyclopenta[c]pyridazinone core distinguishes 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one from other similar compounds. This structure imparts specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
2-[[1-(2-methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-5-2-3-7-18(15)21(26)23-11-9-16(10-12-23)14-24-20(25)13-17-6-4-8-19(17)22-24/h2-3,5,7,13,16H,4,6,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSHCEAAQWCWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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